![molecular formula C11H9F2NO3S B2539902 4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid CAS No. 301313-36-0](/img/structure/B2539902.png)
4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H9F2NO3S and its molecular weight is 273.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which may include or relate to compounds similar to 4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid, are widely used in industrial and commercial applications. Their degradation in the environment, including by microbial processes, is of significant interest. The environmental biodegradability of these compounds, including pathways, half-lives, and potential degradation products, has been reviewed to understand their fate and effects on ecosystems (Liu & Avendaño, 2013).
Developmental Toxicity of Perfluoroalkyl Acids
Perfluoroalkyl acids, including derivatives, have been studied for their developmental toxicity. Although not directly mentioning this compound, the insights into the toxicology of perfluoroalkyl compounds like PFOS and PFOA provide a framework for understanding potential toxicological profiles of related compounds (Lau, Butenhoff, & Rogers, 2004).
Pharmacokinetics and Biological Activities of Phenolic Compounds
The study of p-Coumaric acid and its conjugates, including bioavailability, bioaccessibility, and biological activities, may offer parallels to the research and application possibilities for this compound, given the shared interest in pharmacokinetics and biological effects of complex organic molecules (Pei, Ou, Huang, & Ou, 2016).
Bioaccumulation and Environmental Fate of PFCAs
The environmental fate, bioaccumulation, and regulatory considerations of perfluorinated acids, including PFCAs and PFASs, shed light on the environmental impact and management strategies for compounds with similar persistence and bioaccumulation potential. Understanding these aspects is crucial for assessing the environmental and health risks of related chemicals (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Treatment and Removal Technologies for PFAS Compounds
Innovative and promising technologies for the treatment and removal of PFAS compounds from the environment, including water and soil, are critical. The exploration of sonochemistry, bioremediation, photolysis, and other methods provides insights into the potential for addressing contamination by compounds like this compound and similar substances (Kucharzyk, Darlington, Benotti, Deeb, & Hawley, 2017).
Properties
IUPAC Name |
4-[4-(difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3S/c12-11(13)18-8-3-1-7(2-4-8)14-9(15)5-6-10(16)17/h1-6,11H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTWYFFPMVLPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2539819.png)
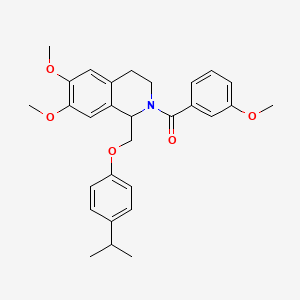
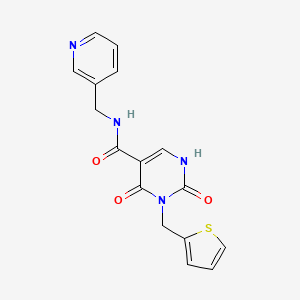
![4-(2-(cyclohex-1-en-1-yl)ethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2539822.png)
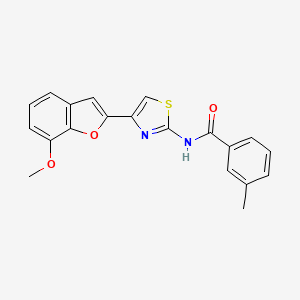
![3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B2539825.png)
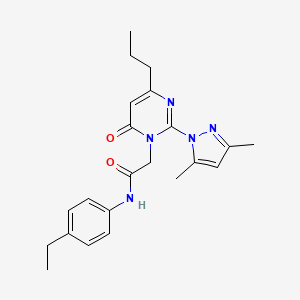


![Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2539833.png)
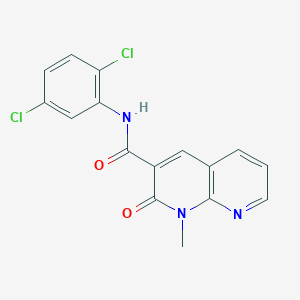
![3-(thiophen-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2539839.png)

![5-Aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B2539842.png)
